BenchChemオンラインストアへようこそ!

4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride

GABAB receptor pharmacology radioligand binding assay structure–activity relationship

4-Amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride (CAS 28311-43-5) is a β‑substituted γ‑aminobutyric acid (GABA) analogue in which a 4‑hydroxyphenyl group replaces the 4‑chlorophenyl moiety of the prototypical GABAB agonist baclofen. It is catalogued across the pharmaceutical supply chain primarily as Baclofen Impurity 10 (HCl salt) or Baclofen Impurity 11 (free base) and is supplied as a certified reference standard for impurity profiling, analytical method validation, and regulatory filing.

Molecular Formula C10H14ClNO3
Molecular Weight 231.67 g/mol
CAS No. 28311-43-5
Cat. No. B6600811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride
CAS28311-43-5
Molecular FormulaC10H14ClNO3
Molecular Weight231.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)CN)O.Cl
InChIInChI=1S/C10H13NO3.ClH/c11-6-8(5-10(13)14)7-1-3-9(12)4-2-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H
InChIKeyKQWTZYLBZJNKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(4-hydroxyphenyl)butanoic Acid Hydrochloride (CAS 28311-43-5): Structural Identity, Supply Context, and Key Differentiators for Informed Procurement


4-Amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride (CAS 28311-43-5) is a β‑substituted γ‑aminobutyric acid (GABA) analogue in which a 4‑hydroxyphenyl group replaces the 4‑chlorophenyl moiety of the prototypical GABAB agonist baclofen [1]. It is catalogued across the pharmaceutical supply chain primarily as Baclofen Impurity 10 (HCl salt) or Baclofen Impurity 11 (free base) and is supplied as a certified reference standard for impurity profiling, analytical method validation, and regulatory filing . Its molecular formula is C₁₀H₁₄ClNO₃ (MW 231.68) and it is typically offered as a racemic mixture with a certified purity of ≥98 % (HPLC) .

4-Amino-3-(4-hydroxyphenyl)butanoic Acid Hydrochloride: Why In‑Class GABAB Ligands Cannot Be Interchanged for Impurity Quantification


Although compounds like baclofen, phenibut, and tolibut all share the 4‑amino‑3‑arylbutanoic acid scaffold, a single aryl substituent change produces orders‑of‑magnitude shifts in GABAB receptor engagement [1]. The 4‑hydroxy derivative is essentially inactive at the GABAB receptor (IC₅₀ >100 µM), while baclofen (4‑Cl) and even the unsubstituted phenyl analogue phenibut retain meaningful affinity [1][2]. Consequently, these analogues cannot serve as surrogates for the hydroxy compound when the requirement is a chromatographic retention time marker, a system‑suitability standard, or a degradation product spike for baclofen formulations. Direct substitution without verifying identity, purity, and receptor‑silent behavior would invalidate regulatory impurity methods and lead to erroneous quantification in quality‑control workflows .

4-Amino-3-(4-hydroxyphenyl)butanoic Acid Hydrochloride: Quantitative Differentiation Data Against Closest Structural Analogs


GABAB Receptor Binding: >500‑Fold Lower Affinity Than Baclofen in an Identical Radioligand Displacement Assay

In the same radioligand displacement assay using [³H]baclofen on rat brain synaptic membranes, the target 4‑hydroxy compound exhibits an IC₅₀ >100 000 nM (>100 µM), whereas baclofen (4‑chloro analogue) shows an IC₅₀ of 200 nM (0.20 µM). This represents a >500‑fold loss of affinity and renders the hydroxy derivative effectively inactive at the GABAB receptor [1][2].

GABAB receptor pharmacology radioligand binding assay structure–activity relationship

Selectivity Window: Target Compound vs. Phenibut (4‑Amino‑3‑phenylbutanoic Acid) at GABAB Receptors

Phenibut (the 4‑unsubstituted phenyl analogue) acts as a GABAB agonist with an IC₅₀ of approximately 6 000 nM (6 µM) in GABAB receptor binding assays [1]. In contrast, the 4‑hydroxy target compound exhibits IC₅₀ >100 000 nM under comparable radioligand displacement conditions [2]. The >16‑fold selectivity window further reinforces that the hydroxyl group at the para position is sufficient to abolish GABAB receptor activation.

GABAB receptor selectivity phenibut pharmacology impurity profiling

Regulatory Impurity Designation: Differentiated from Baclofen API and Other Process Impurities

The 4‑hydroxy compound is explicitly designated as Baclofen Impurity 10 (HCl salt) and Baclofen Impurity 11 (free base) by multiple certified reference material (CRM) suppliers who provide full characterization packages compliant with ANDA/NDA filing requirements . Unlike other baclofen impurities such as Impurity A (the lactam degradation product 4‑(4‑chlorophenyl)‑2‑pyrrolidone), Impurity 8 (4‑amino‑3‑phenylbutanoic acid), or Impurity 2 (diethyl 2‑(4‑chlorophenyl)‑4‑hydroxy‑4‑methyl‑6‑oxocyclohexane‑1,3‑dicarboxylate), the 4‑hydroxy impurity arises from a distinct synthetic pathway step and requires its own certified standard for accurate retention‑time identification and quantification .

pharmaceutical impurity standards baclofen quality control pharmacopoeial reference materials

Physicochemical Differentiation: Calculated LogP and Hydrogen‑Bond Donor/Acceptor Profiles

The presence of the phenolic –OH group substantially alters the polarity profile relative to baclofen. The target compound possesses 3 hydrogen‑bond donors and 4 hydrogen‑bond acceptors (free base), compared to 2 donors and 3 acceptors for baclofen [1]. The calculated logP for the free base is estimated at approximately 0.8, versus ~1.6 for baclofen, indicating roughly 6‑fold greater hydrophilicity [2]. This differential polarity translates into distinct reversed‑phase HPLC retention behavior, which is precisely what makes the compound valuable as a system‑suitability marker.

computational physicochemical profiling HPLC method development solubility prediction

Positional Isomer Selectivity: 4‑Hydroxy vs. 3‑Hydroxy Regioisomer in GABAB Binding

The 3‑hydroxy regioisomer (4‑amino‑3‑(3‑hydroxyphenyl)butanoic acid) has also been evaluated as a baclofen analogue. While published quantitative affinity data for the 3‑OH compound in the same [³H]baclofen displacement assay could not be identified, the original J. Med. Chem. study explicitly notes that substitution at the 3‑position yields different pharmacological outcomes compared to the 4‑position [1]. The 4‑hydroxy substitution pattern is uniquely associated with the complete loss of GABAB binding that defines its role as an inactive impurity marker.

positional isomer differentiation regioisomer pharmacology structure–activity relationship

4-Amino-3-(4-hydroxyphenyl)butanoic Acid Hydrochloride: High‑Value Application Scenarios Supported by Quantitative Evidence


Certified Reference Standard for Baclofen Impurity Profiling in ANDA/NDA Filings

The compound's explicit designation as Baclofen Impurity 10 HCl by multiple CRM vendors, combined with its >500‑fold weaker GABAB binding relative to baclofen [1], makes it the definitive reference material for identifying and quantifying the 4‑hydroxy process impurity in baclofen drug substance and finished products. It is used to establish system suitability, determine relative retention times, and calculate impurity levels during method validation for regulatory submissions .

System‑Suitability Marker for HPLC/UPLC Method Development

Because the 4‑hydroxy impurity possesses distinct chromatographic properties—lower logP (~0.8 vs. ~1.6 for baclofen) and additional hydrogen‑bond donors/acceptors—it serves as a critical system‑suitability standard for assessing column performance, mobile‑phase selectivity, and resolution between closely eluting impurities. Its unique retention time profile cannot be replicated by baclofen, phenibut, or the lactam degradation product [1].

Negative Control in GABAB Receptor Pharmacology Studies

With an IC₅₀ >100 µM at GABAB receptors, the 4‑hydroxy compound is essentially pharmacologically silent [1]. This makes it an ideal negative control compound for experiments designed to confirm that observed effects of baclofen or other 4‑amino‑3‑arylbutanoic acids are mediated specifically through GABAB receptor activation rather than off‑target mechanisms.

Forced Degradation Study Spike for Baclofen Formulation Stability Testing

The 4‑hydroxy impurity can arise during baclofen synthesis or storage via hydrolytic dechlorination of the 4‑chlorophenyl ring. Spiking baclofen formulations with this certified impurity at known concentrations enables quantitative assessment of degradation pathway kinetics and validates that analytical methods can detect and resolve the impurity from the API and other degradation products [1].

Quote Request

Request a Quote for 4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.